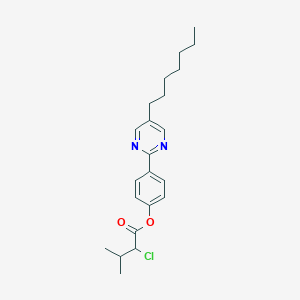
10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes both nitro and amino groups attached to an anthracene backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a subject of study in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one typically involves multiple steps, starting from anthracene derivatives. The introduction of nitro groups can be achieved through nitration reactions using concentrated nitric acid and sulfuric acid. Subsequent steps involve the introduction of the diaminomethylidene group, which can be accomplished through reactions with appropriate amines under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields the corresponding diamino derivative, while substitution reactions can introduce various functional groups into the anthracene ring.
Applications De Recherche Scientifique
10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the amino groups can form hydrogen bonds and interact with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one: shares similarities with other nitroanthracene derivatives, such as 2,7-dinitroanthracene and 9,10-dinitroanthracene.
Diaminomethylidene derivatives: Compounds like diaminomethylidenethiourea exhibit similar functional group characteristics.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the anthracene backbone
Propriétés
Numéro CAS |
111827-41-9 |
|---|---|
Formule moléculaire |
C15H10N4O5 |
Poids moléculaire |
326.26 g/mol |
Nom IUPAC |
10-hydroxy-3,6-dinitroanthracene-9-carboximidamide |
InChI |
InChI=1S/C15H10N4O5/c16-15(17)13-9-3-1-7(18(21)22)5-11(9)14(20)12-6-8(19(23)24)2-4-10(12)13/h1-6,20H,(H3,16,17) |
Clé InChI |
VDRVQQODDGZNJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C3C=C(C=CC3=C2C(=N)N)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)

![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)




![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)


![4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline](/img/structure/B14317921.png)
![4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14317924.png)

